molecular formula C9H13NO2 B12606113 2-(Cyclohexyloxy)-3-hydroxyprop-2-enenitrile CAS No. 648908-89-8

2-(Cyclohexyloxy)-3-hydroxyprop-2-enenitrile

Cat. No.: B12606113
CAS No.: 648908-89-8
M. Wt: 167.20 g/mol
InChI Key: LASKURGONXUCNR-UHFFFAOYSA-N
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Description

2-(Cyclohexyloxy)-3-hydroxyprop-2-enenitrile is an organic compound that features a cyclohexyloxy group attached to a hydroxyprop-2-enenitrile backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclohexyloxy)-3-hydroxyprop-2-enenitrile can be achieved through several methods. One common approach involves the reaction of cyclohexanol with propargyl bromide to form 2-(Cyclohexyloxy)prop-2-yne. This intermediate is then subjected to hydrolysis and subsequent nitrile formation to yield the desired compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts and controlled temperature and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclohexyloxy)-3-hydroxyprop-2-enenitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The cyclohexyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Cyclohexyloxy)-3-hydroxyprop-2-enenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Cyclohexyloxy)-3-hydroxyprop-2-enenitrile involves its interaction with specific molecular targets and pathways. For example, its hydroxy and nitrile groups can participate in hydrogen bonding and other interactions with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Cyclohexyloxy)prop-2-yne
  • 3-Hydroxyprop-2-enenitrile
  • Cyclohexanol derivatives

Uniqueness

2-(Cyclohexyloxy)-3-hydroxyprop-2-enenitrile is unique due to the combination of its cyclohexyloxy group and hydroxyprop-2-enenitrile backbone, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

648908-89-8

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

2-cyclohexyloxy-3-hydroxyprop-2-enenitrile

InChI

InChI=1S/C9H13NO2/c10-6-9(7-11)12-8-4-2-1-3-5-8/h7-8,11H,1-5H2

InChI Key

LASKURGONXUCNR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)OC(=CO)C#N

Origin of Product

United States

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